molecular formula C13H16N2O3 B11811127 tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate

tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate

Cat. No.: B11811127
M. Wt: 248.28 g/mol
InChI Key: HYPPWVCLTOGYSJ-UHFFFAOYSA-N
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Description

tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate (CAS: 1344692-94-9) is a carbamate derivative featuring a benzo[d]isoxazole core substituted with a methyl group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting neurological receptors or enzyme pathways .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl N-(5-methyl-1,2-benzoxazol-3-yl)carbamate

InChI

InChI=1S/C13H16N2O3/c1-8-5-6-10-9(7-8)11(15-18-10)14-12(16)17-13(2,3)4/h5-7H,1-4H3,(H,14,15,16)

InChI Key

HYPPWVCLTOGYSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, which undergo cyclization via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.

    Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives have been shown to inhibit enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Physicochemical Properties (Inferred from Analogues):

  • Molecular Formula : Likely $ \text{C}{13}\text{H}{16}\text{N}2\text{O}3 $ (based on structural analogy to CAS 380629-73-2) .
  • Molecular Weight : ~262.29 g/mol.
  • Storage : Recommended under inert gas (e.g., nitrogen) at 2–8°C to prevent decomposition .

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate are best contextualized against related carbamate and benzisoxazole derivatives. Below is a detailed analysis of its analogues, focusing on substituent effects, synthetic utility, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituent Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Applications/Notes
This compound (1344692-94-9) 5-Methyl $ \text{C}{13}\text{H}{16}\text{N}2\text{O}3 $ 262.29 ~460 (predicted) Intermediate in neuroactive drug synthesis
tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate (380629-73-2) 5-Amino $ \text{C}{12}\text{H}{15}\text{N}3\text{O}3 $ 249.27 384.7 Precursor for antitumor agents; higher polarity due to -NH₂
Ethyl (5-methylisoxazol-3-yl)carbamate (92087-97-3) 5-Methyl, ethyl ester $ \text{C}7\text{H}{10}\text{N}2\text{O}3 $ 170.17 Not reported Simpler analogue with reduced steric bulk; limited pharmacological use
tert-Butyl (5-(tert-butyl)isoxazol-3-yl)carbamate (89661-71-2) 5-tert-Butyl $ \text{C}{12}\text{H}{20}\text{N}2\text{O}3 $ 240.30 Not reported Enhanced lipophilicity; used in agrochemical research

Key Differences and Implications:

Substituent Effects on Reactivity and Solubility: The 5-methyl group in the target compound balances lipophilicity and metabolic stability, making it favorable for blood-brain barrier penetration in neurological drug development . In contrast, the 5-amino derivative (CAS 380629-73-2) exhibits higher aqueous solubility due to hydrogen bonding from the -NH₂ group but requires inert handling to prevent oxidation .

Synthetic Utility: The Boc-protected carbamate group in the target compound simplifies deprotection during peptide coupling, a feature shared with tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate . Ethyl carbamate analogues (e.g., CAS 92087-97-3) lack this versatility due to their smaller ester groups, limiting their use in multi-step syntheses .

Biological Activity: Sigma-1 Receptor Ligands: Derivatives like tert-Butyl(2-((5-(hydroxymethyl)isoxazol-3-yl)oxy)ethyl)carbamate (compound 13 in ) show potent receptor binding, suggesting that the target compound’s methyl group may enhance affinity compared to hydroxylated variants . Toxicity Profiles: The methyl derivative’s H360 hazard (reproductive toxicity) contrasts with the amino analogue’s acute irritancy (P302/P335 codes), indicating divergent safety protocols .

Biological Activity

Introduction

Tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate is a synthetic organic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, cellular effects, and relevant research findings.

  • Molecular Formula : C₉H₁₄N₂O₃
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 97517-66-3

The compound features a tert-butyl group attached to a benzo[d]isoxazole moiety, which is significant for its biological interactions.

Target and Mode of Action

The primary biological target of this compound is the FLT3 receptor tyrosine kinase, which is frequently overexpressed in acute myeloid leukemia (AML). The compound inhibits FLT3 activity, leading to reduced phosphorylation of downstream signaling proteins involved in cell proliferation and survival pathways .

Biochemical Pathways

  • Cell Proliferation Inhibition : By inhibiting FLT3, the compound decreases the proliferation of cancer cells.
  • Induction of Apoptosis : The interaction with FLT3 also triggers apoptotic pathways, contributing to cell death in malignant cells.

Cellular Effects

Research has demonstrated that this compound exhibits significant effects on various cell types:

  • Cancer Cells : In vitro studies indicate that the compound effectively inhibits the growth of AML cells by inducing apoptosis.
  • Normal Cells : Limited studies suggest that normal hematopoietic cells may exhibit less sensitivity to this compound compared to malignant cells, indicating a potential therapeutic window .

In Vitro Studies

Several studies have investigated the biological activity of this compound:

Study TypeFindings
Cell Viability Assays Demonstrated a significant reduction in viability of AML cell lines treated with this compound.
Apoptosis Assays Flow cytometry analysis revealed increased apoptotic cell populations upon treatment, confirming the compound's pro-apoptotic effects.

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to evaluate the pharmacokinetics and efficacy in animal models. Preliminary findings suggest that the compound may reduce tumor burden in xenograft models of AML.

Comparative Studies

Comparative studies with other similar compounds have shown that this compound may have enhanced selectivity for FLT3 over other kinases, making it a candidate for further development as a targeted therapy for AML .

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